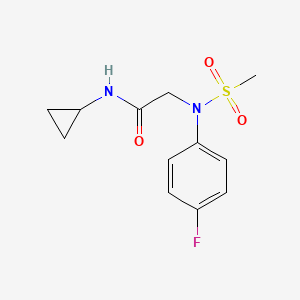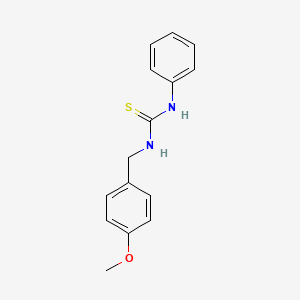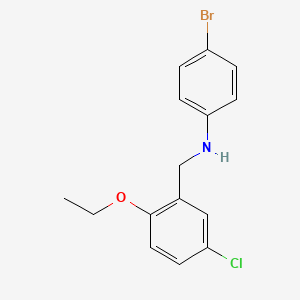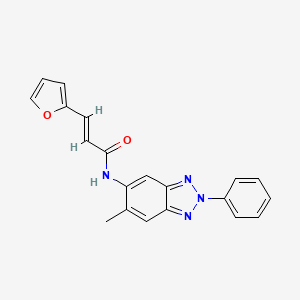
N-(4-anilinophenyl)-2-(2,3-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-anilinophenyl)-2-(2,3-dimethylphenoxy)acetamide, also known as ADPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic benefits. ADPA belongs to the class of compounds known as anilides, which are characterized by the presence of an aniline group attached to an acyl group.
Mecanismo De Acción
The exact mechanism of action of N-(4-anilinophenyl)-2-(2,3-dimethylphenoxy)acetamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes involved in cell growth and proliferation, leading to the inhibition of cancer cell growth. Additionally, this compound may modulate the activity of certain signaling pathways involved in inflammation and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound inhibits cancer cell growth and induces apoptosis, or programmed cell death. Additionally, this compound has been shown to have anti-inflammatory effects, as evidenced by its ability to inhibit the production of inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects, as evidenced by its ability to protect neurons from oxidative stress and neurotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-anilinophenyl)-2-(2,3-dimethylphenoxy)acetamide has several advantages for lab experiments. It is a synthetic compound, which allows for easy and reproducible synthesis. Additionally, this compound has been extensively studied in vitro and in vivo, providing a wealth of information on its potential therapeutic benefits. However, there are also some limitations to using this compound in lab experiments. For example, this compound may have off-target effects, which can complicate the interpretation of experimental results. Additionally, the optimal dosage and duration of treatment with this compound may vary depending on the specific disease being studied.
Direcciones Futuras
There are several future directions for research on N-(4-anilinophenyl)-2-(2,3-dimethylphenoxy)acetamide. One area of research is the development of more potent and selective analogs of this compound for cancer therapy. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic targets. Furthermore, studies are needed to determine the optimal dosage and duration of treatment with this compound for various diseases. Finally, studies are needed to investigate the potential side effects of this compound and its long-term safety.
Métodos De Síntesis
The synthesis of N-(4-anilinophenyl)-2-(2,3-dimethylphenoxy)acetamide involves the reaction of 4-aminobenzophenone with 2,3-dimethylphenol in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with sodium hydroxide to obtain this compound. The purity of this compound can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N-(4-anilinophenyl)-2-(2,3-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, this compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-(4-anilinophenyl)-2-(2,3-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-16-7-6-10-21(17(16)2)26-15-22(25)24-20-13-11-19(12-14-20)23-18-8-4-3-5-9-18/h3-14,23H,15H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCMPHZLEAIYLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(2-nitrophenyl)acryloyl]azepane](/img/structure/B5863022.png)

![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5863031.png)
![N,N-dimethyl-3-(2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-1-propanamine](/img/structure/B5863034.png)

![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-benzylbenzamide](/img/structure/B5863047.png)
![3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5863052.png)
![1-[2-amino-2-(hydroxyimino)ethyl]pyridinium chloride](/img/structure/B5863059.png)
![2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione](/img/structure/B5863063.png)

![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5863087.png)
![2-chloro-4-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5863088.png)